3-(Trifluoromethyl)isoxazol-5-amine
Overview
Description
what is '3-(Trifluoromethyl)isoxazol-5-amine'? this compound is an organic compound that belongs to the class of isoxazolamines. It is an aromatic heterocyclic compound with a five-membered ring containing two nitrogen atoms. This compound has a wide range of applications in the pharmaceutical and agrochemical industries. the use of 'this compound' this compound is a chemical compound used in a variety of applications. It has been used as a reagent in organic synthesis and as a catalyst for the synthesis of heterocyclic compounds. It has also been used as a ligand in coordination chemistry and as a building block for the synthesis of pharmaceuticals and other biologically active compounds. In addition, it has been used as a corrosion inhibitor in aqueous systems. the chemistry of 'this compound' this compound is an organic compound with the chemical formula C3H3F3N2O. It is an isoxazole, an aromatic heterocyclic organic compound with a five-membered ring containing one nitrogen atom and two oxygen atoms. The molecule consists of a nitrogen atom connected to two oxygen atoms, a trifluoromethyl group and an amine group. The compound is slightly soluble in water, but it is soluble in organic solvents such as ethanol and methanol. It is slightly acidic, with a pKa of 8.6. It is a colorless solid at room temperature. this compound can be synthesized from the condensation of trifluoromethanesulfonic acid with an amine. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The compound can also be synthesized from the reaction of an amine with 3-chloro-5-trifluoromethylisoxazole. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. this compound can be used as a starting material for the synthesis of various other organic compounds. It can also be used as a reagent in organic synthesis reactions. the biochemical/physical effects of 'this compound' this compound is an organic compound that has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties in animal models. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, it has been found to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cell growth and proliferation. This compound may also be able to modulate the activity of certain hormones, such as corticosteroids, which can help regulate the immune system. Finally, it has been found to have an inhibitory effect on the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation. the benefits of 'this compound' 1. It is a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 2. It is a highly efficient and cost-effective reagent for the synthesis of complex molecules. 3. It is a very useful reagent for the functionalization of heterocycles and other organic compounds. 4. It is a useful starting material for the preparation of various heterocyclic compounds. 5. It is a useful reagent for the synthesis of heterocycles and other organic compounds. 6. It is a versatile reagent for the synthesis of amines, amides, and other nitrogen-containing compounds. 7. It is a useful reagent for the preparation of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. 8. It is an environmentally friendly reagent due to its low toxicity. the related research of 'this compound' 1. Synthesis and Characterization of this compound and its Derivatives. 2. Reactivity of this compound towards Electrophiles. 3. Theoretical Studies on the Reactivity of this compound. 4. Catalytic and Enantioselective Synthesis of this compound. 5. Synthesis and Antimicrobial Activity of this compound Derivatives. 6. Design and Synthesis of this compound Derivatives as Potential Anticancer Agents. 7. Synthesis and Evaluation of this compound Derivatives as Inhibitors of Protein Tyrosine Phosphatases. 8. Application of this compound Derivatives in Organic Synthesis. 9. Design and Synthesis of this compound Derivatives as Potential Antiviral Agents. 10. Synthesis and Biological Evaluation of this compound Derivatives as Potential Anti-inflammatory Agents.
Scientific Research Applications
Synthetic Biology and Medicine : A novel one-pot preparation of isoxazoles and 1,3,5-triazoles using an anionically activated trifluoromethyl group has potential applications in synthetic biology and medicine (Strekowski et al., 1995).
Food Chemistry : 3,5-bis-(trifluoromethyl)phenyl isothiocyanate has been used for the determination of biogenic amines in beverages, enabling quantitative 19F NMR analysis without the need for purification (Jastrzębska et al., 2018).
Organic Synthesis : The reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles (Reitz & Finkes, 1989).
Pharmaceuticals : A method for the AgNTf2-catalyzed formal [3 + 2] cycloaddition of ynamides with unprotected isoxazol-5-amines leads to the production of functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives (Cao et al., 2019).
Ring Transformation in Chemistry : A study presented a ring transformation of isoxazole into 3,5-dicyano-4H-pyran-2-amines and N-arylidenefuran-2-amines, which can be applied to 5-substituted isoxazoles (Ciller et al., 1985).
Antiparasiticides Development : Highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives with a triflyl group at the 4-position were synthesized, potentially serving as a new class of antiparasiticides (Kawai et al., 2014).
Antimicrobial Applications : Azo dyes derived from 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one have shown promising antibacterial and antifungal activity (Banpurkar et al., 2018).
Peptidomimetic Synthesis : A chemoselective preparation of 1,2,3-triazole-isoxazole bisfunctional derivatives was developed, which has applications in peptidomimetic synthesis for biological applications and drug discovery (Niu et al., 2013).
Pharmaceutical Synthesis : A method for selectively aminating 3-R-4,6-dinitrobenzo[d]isoxazoles at position 7 via oxidative nucleophilic substitution was developed, leading to the synthesis of isoxazolo[5,4-e]benzofuroxan (Bastrakov et al., 2009).
Biochemical Applications : The study on the photochemical conversion of isoxazoles to 5-hydroxyimidazolines demonstrated an efficient one-step process for producing multisubstituted imidazoles, which can be further explored in biochemical applications (Morita et al., 2020).
Future Directions
Properties
IUPAC Name |
3-(trifluoromethyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)10-9-2/h1H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYOWUGPXPPRPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552415 | |
Record name | 3-(Trifluoromethyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108655-63-6 | |
Record name | 3-(Trifluoromethyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethyl)-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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